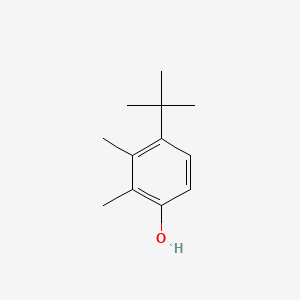
Phenol, 4-(1,1-dimethylethyl)-2,3-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 4-(1,1-dimethylethyl)-2,3-dimethyl- is an organic compound belonging to the class of phenols. It is characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon ring, with additional substituents including a tert-butyl group and two methyl groups. This compound is known for its significant bioactive properties and is utilized in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-(1,1-dimethylethyl)-2,3-dimethyl- typically involves the alkylation of phenol with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds via a Friedel-Crafts alkylation mechanism, where the tert-butyl group is introduced to the phenol ring. The methyl groups can be introduced through subsequent methylation reactions using methyl iodide (CH3I) and a strong base like sodium hydride (NaH).
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to maximize yield and minimize by-products. Purification steps, including distillation and recrystallization, are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Phenol, 4-(1,1-dimethylethyl)-2,3-dimethyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxygenated derivatives.
Reduction: The aromatic ring can be hydrogenated under high pressure in the presence of a metal catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the aromatic ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst like iron (Fe).
Major Products
Oxidation: Formation of quinones or phenolic acids.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of halogenated phenols or other substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Phenol, 4-(1,1-dimethylethyl)-2,3-dimethyl- has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and polymers.
Biology: Investigated for its antimicrobial and antifungal properties, making it a potential candidate for developing new antibiotics.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of resins, adhesives, and coatings due to its chemical stability and reactivity.
Wirkmechanismus
The bioactive effects of Phenol, 4-(1,1-dimethylethyl)-2,3-dimethyl- are primarily attributed to its ability to interact with cellular components. It can inhibit the growth of microorganisms by disrupting their cell membranes and interfering with essential enzymatic processes. The compound’s antioxidant properties are due to its ability to scavenge free radicals and prevent oxidative damage to cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenol, 2,4-bis(1,1-dimethylethyl)-: Known for its antimicrobial properties and used in similar applications.
Phenol, 4-(1,1-dimethylethyl)-: Another tert-butyl substituted phenol with comparable chemical properties.
Uniqueness
Phenol, 4-(1,1-dimethylethyl)-2,3-dimethyl- is unique due to the specific arrangement of its substituents, which imparts distinct chemical and biological properties. Its combination of tert-butyl and methyl groups enhances its stability and reactivity, making it a valuable compound in various research and industrial applications.
Eigenschaften
CAS-Nummer |
36812-13-2 |
|---|---|
Molekularformel |
C12H18O |
Molekulargewicht |
178.27 g/mol |
IUPAC-Name |
4-tert-butyl-2,3-dimethylphenol |
InChI |
InChI=1S/C12H18O/c1-8-9(2)11(13)7-6-10(8)12(3,4)5/h6-7,13H,1-5H3 |
InChI-Schlüssel |
OXPSEZLCVXHNQE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1C)O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


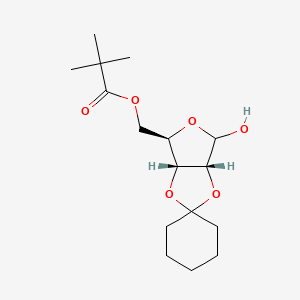
![9-(3,4-Dimethoxyphenyl)-4,9-dihydronaphtho[2,3-c]furan-1(3H)-one](/img/structure/B13811776.png)
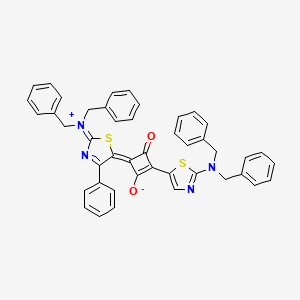
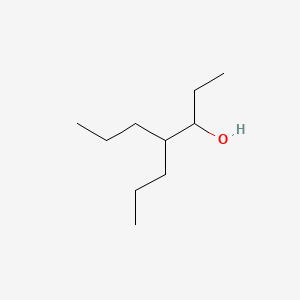
![2-Butenal,3-[3,5-bis(1,1-dimethylethyl)phenyl]-,(2E)-](/img/structure/B13811789.png)
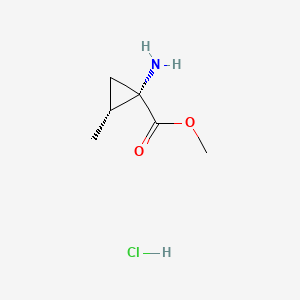

![5-(4-Nitrophenoxy)tricyclo[4.2.0.02,4]octane](/img/structure/B13811811.png)
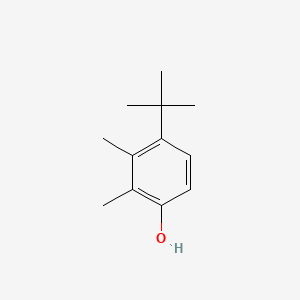

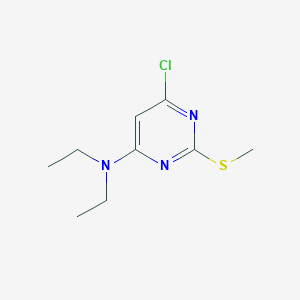
![(1R,4R)-2-benzyl-7-bromo-6-methoxy-2-azabicyclo[2.2.1]heptane](/img/structure/B13811822.png)
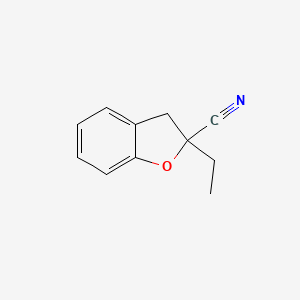
![[1-(4-Aminobenzoyl)oxy-2-methylpropan-2-yl]-(3-methylbutyl)azaniumchloride](/img/structure/B13811829.png)
